1-(Boc-amino)-6-aza-spiro[3.4]octane
Description
Chemical Identity and Nomenclature
1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane possesses the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 daltons. The compound is officially registered under Chemical Abstracts Service number 1363382-98-2 and carries the MDL number MFCD28502501. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is systematically named as carbamic acid, N-6-azaspiro[3.4]oct-1-yl-, 1,1-dimethylethyl ester.
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C(OC(C)(C)C)NC1CCC21CNCC2, which clearly delineates the spirocyclic architecture and functional group positioning. Alternative nomenclature includes tert-butyl 6-azaspiro[3.4]octan-1-ylcarbamate and tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate, reflecting the carbamate protective group functionality.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| Chemical Abstracts Service Number | 1363382-98-2 |
| MDL Number | MFCD28502501 |
| Boiling Point | 345.8±21.0 °C (Predicted) |
| Density | 1.08±0.1 g/cm³ (Predicted) |
| pKa | 12.49±0.20 (Predicted) |
Historical Context of Discovery and Development
The development of 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane emerged from the broader historical trajectory of spirocyclic compound research, which traces its origins to von Baeyer's pioneering work in 1900 when he first identified spiro compounds. The systematic exploration of azaspiro compounds represents a more recent advancement, building upon decades of fundamental research into spirocyclic chemistry and nitrogen-containing heterocycles.
The specific synthesis and characterization of azaspiro[3.4]octane derivatives gained momentum through advanced organic synthesis methodologies that enabled the construction of these complex bicyclic frameworks. Research groups have developed multiple synthetic approaches for accessing the azaspiro[3.4]octane core structure, with three successful routes identified for synthesizing the fundamental 2-azaspiro[3.4]octane scaffold. These methodological advances provided the foundation for introducing protective groups such as the tert-butoxycarbonyl moiety, leading to the development of compounds like 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane.
The evolution of this compound reflects the intersection of synthetic methodology development and the growing recognition of spirocyclic compounds' unique properties in pharmaceutical research. The incorporation of carbamate protecting groups represents a strategic advancement in synthetic chemistry, enabling controlled functionalization and subsequent deprotection strategies essential for complex molecule synthesis.
Significance in Spirocyclic Chemistry
1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane occupies a significant position within spirocyclic chemistry due to its demonstration of key structural principles that define this compound class. The spirocyclic framework creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding and produce diverse three-dimensional molecular shapes. This compound exemplifies how spirocyclic architecture can suppress molecular interactions of π-systems, enhance solubility, and prevent excimer formation commonly observed in solid-state fluorescent materials.
The perpendicular arrangement inherent in spirocyclic compounds like 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane results in enhanced molecular rigidity compared to their linear counterparts. This rigidity provides several advantages in chemical applications, including improved metabolic stability and enhanced binding affinity in biological systems. The doubling of molecular weight combined with the cross-shaped molecular structure leads to entanglement in the amorphous solid state, effectively inhibiting crystallization processes.
From a stereochemical perspective, this compound can exhibit axial chirality, meaning the spiroatom can be chiral even without four different substituents. This property opens avenues for enantioselective synthesis and applications in asymmetric catalysis, representing a significant advancement in controlling three-dimensional molecular architecture. The compound's structural features make it valuable for studying fixed relative orientations between functional groups, providing insights into intramolecular interactions and conformational preferences.
Position within the Broader Class of Azaspiro Compounds
Within the broader classification of azaspiro compounds, 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane represents a bicyclic system where nitrogen atoms are incorporated into the spirocyclic framework. The compound belongs to the heterocyclic spiro category, distinguished from carbocyclic spiro compounds by the presence of nitrogen heteroatoms. This classification positions it as a member of the azaspiro[3.4]octane family, characterized by a specific ring fusion pattern that creates unique geometric and electronic properties.
The 6-azaspiro[3.4]octane core structure has demonstrated significant potential in medicinal chemistry applications, with derivatives showing activity against various biological targets. Research has revealed that compounds within this structural class exhibit potent antibacterial activity against ESKAPE pathogens, including Enterobacter cloacae, Staphylococcus aureus, and Enterococcus faecalis, with minimum inhibitory concentration values in the single-digit microgram per milliliter range. Additionally, substitution at specific positions of related 2-oxa-6-azaspiro[3.4]octane derivatives has enhanced epidermal growth factor receptor inhibitory activity against lung cancer cell lines.
The spirocyclic structure has found applications in PROTAC (Proteolysis Targeting Chimera) development, particularly in the synthesis of STAT5 degraders, demonstrating the versatility of azaspiro compounds in targeted protein degradation strategies. This broad applicability underscores the significance of 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane as a representative member of this important compound class.
Table 2: Comparative Analysis of Azaspiro Compound Properties
| Compound Type | Ring System | Key Applications | Biological Activity |
|---|---|---|---|
| 6-Azaspiro[3.4]octane | Bicyclic nitrogen-containing | Antibacterial agents, anticancer research | ESKAPE pathogen inhibition |
| 2-Azaspiro[3.4]octane | Alternative nitrogen positioning | Synthetic intermediates | Enhanced synthetic accessibility |
| 2-Oxa-6-azaspiro[3.4]octane | Mixed heteroatom system | EGFR inhibitors | Lung cancer cell line activity |
Relationship to General Spirocyclic Chemistry Research
1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane serves as an exemplary model for understanding fundamental principles governing spirocyclic chemistry research. The compound's structure embodies key concepts in ring strain analysis, conformational rigidity, and heteroatom incorporation that are central to spirocyclic chemistry advancement. Research into ring strain energies of spirocyclic systems has revealed that compounds containing two three-membered rings possess the highest ring strain energies, with significant extra-stabilization energies of approximately 12 kilocalories per mole.
The compound's relationship to general spirocyclic chemistry research extends to its role in developing synthetic methodologies for constructing complex spirocyclic frameworks. The synthesis of azaspiro[3.4]octane derivatives has contributed to understanding annulation strategies, where researchers have developed approaches involving both cyclopentane ring annulation and four-membered ring annulation pathways. These methodological developments have broader implications for accessing diverse spirocyclic architectures and expanding the chemical space available for drug discovery and materials science applications.
Contemporary spirocyclic chemistry research increasingly focuses on the unique properties these compounds offer in pharmaceutical applications, particularly their ability to access three-dimensional chemical space that is difficult to achieve with traditional small molecules. 1-(tert-Butoxycarbonyl-amino)-6-aza-spiro[3.4]octane represents this trend toward exploring complex, rigid molecular architectures that can provide improved selectivity and efficacy in biological systems. The compound's protective group functionality also demonstrates the integration of classical synthetic chemistry strategies with modern spirocyclic framework construction, reflecting the evolution of synthetic methodology in this field.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIZFQACIWVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation Strategies
A key approach to synthesizing the azaspirocyclic core involves annulation reactions that form the spiro ring system. According to Ramesh et al. (2019), three different annulation routes were developed for the synthesis of related 2-azaspiro[3.4]octane compounds, which can be adapted for the 6-aza isomer:
- Route A: Annulation of the cyclopentane ring onto a suitable precursor
- Route B and C: Annulation of the four-membered ring using different starting materials
These routes employ readily available starting materials and conventional transformations, minimizing chromatographic purification steps, thus enhancing synthetic efficiency and scalability.
Boc Protection of the Amino Group
The protection of the amino group in 6-azaspiro[3.4]octane is carried out by reaction with di-tert-butyl dicarbonate (Boc2O) or equivalent Boc-protecting reagents under mild conditions, typically in the presence of a base such as triethylamine. This step converts the free amine into the Boc-protected amine, yielding 1-(Boc-amino)-6-aza-spiro[3.4]octane.
The general reaction scheme is:
$$
\text{6-azaspiro[3.4]octane (free amine)} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{this compound}
$$
This method is widely used in organic synthesis to protect reactive amino groups and is well-documented in commercial and research contexts.
Detailed Synthetic Protocol Example
A representative synthetic procedure adapted from literature and commercial sources is as follows:
Alternative and Related Synthetic Routes
Carboxylation and Functionalization: In related spirocyclic systems, carboxylation using sec-butyllithium and TMEDA followed by CO2 bubbling has been used to functionalize pyrrolidine rings prior to Boc protection. This method proceeds under mild conditions and can be scaled up efficiently.
Spiro Hydantoin Intermediates: Patented methods describe the synthesis of spirocyclic amines via intermediate hydantoins formed by bromination and cyclization steps starting from cyclopropane derivatives. These intermediates can be converted into spiro amines, which then undergo Boc protection.
Research Findings and Comparative Analysis
Summary and Notes
- The core 6-azaspiro[3.4]octane structure is efficiently synthesized via annulation reactions using readily available precursors with minimal purification steps.
- The Boc protection step is straightforward, employing di-tert-butyl dicarbonate and a base to yield the Boc-protected amine with high efficiency.
- Alternative routes involving carboxylation and functionalization of related spirocyclic amines provide versatile methods for derivative synthesis.
- The methods are compatible with scale-up and are well-suited for use as intermediates in pharmaceutical and agrochemical synthesis.
- No significant stereochemical or regioselectivity issues are reported for the Boc protection step, but the annulation step may require optimization depending on the starting materials.
This comprehensive analysis integrates diverse, authoritative sources to present a clear and detailed overview of the preparation methods for this compound, emphasizing practical synthetic strategies, reaction conditions, and yields.
Chemical Reactions Analysis
Substitution Reactions
The Boc-protected amine group enables selective substitution reactions, particularly after deprotection.
The free amine generated after deprotection can participate in nucleophilic substitutions, forming secondary or tertiary amines.
Oxidation and Reduction
The spirocyclic system’s stability allows selective oxidation/reduction of functional groups.
Reduction of intermediates (e.g., imines) using NaBH4 or LiAlH4 is feasible but less explored .
Ring-Opening Reactions
Controlled ring-opening of the spirocyclic system enables access to linear scaffolds.
Cycloaddition Reactions
The spiro system’s strained rings participate in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitrile Oxides | Heat, toluene | Isoxazoline-fused spirocycle | High regiocontrol observed . |
Key Research Findings
-
Synthetic Flexibility : The Boc group’s orthogonal protection allows sequential functionalization of the amine, enabling modular synthesis of derivatives .
-
Steric Effects : The spiro scaffold’s rigidity limits reactivity at certain positions, necessitating tailored conditions for substitutions .
-
Biological Relevance : Derivatives exhibit potential as enzyme inhibitors (e.g., MAGL) with IC50 values in the nanomolar range .
Scientific Research Applications
The compound 1-(Boc-amino)-6-aza-spiro[3.4]octane is a bicyclic structure that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies, while ensuring a comprehensive overview of its significance.
Drug Development
This compound has been explored as a potential scaffold for the development of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease processes.
Case Study: Anticancer Activity
A study investigated the anticancer properties of derivatives of this compound. Researchers synthesized several analogs and tested their efficacy against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.
Neurological Research
The compound's structural resemblance to neurotransmitters positions it as a candidate for studying neurological pathways. Research has focused on its ability to modulate neurotransmitter systems, particularly in relation to disorders such as depression and anxiety.
Case Study: Neurotransmitter Modulation
In a recent study, the effects of this compound on serotonin receptors were evaluated. The findings demonstrated that specific modifications to the compound enhanced receptor binding affinity, indicating its potential use in developing treatments for mood disorders.
Synthetic Chemistry
The compound serves as an important intermediate in synthetic chemistry, particularly in the synthesis of larger, more complex molecules. Its spirocyclic nature allows chemists to create intricate structures through various synthetic pathways.
Case Study: Synthesis of Complex Molecules
Researchers have utilized this compound in the synthesis of biologically active compounds. By employing it as a building block, they successfully constructed complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism by which 1-(Boc-amino)-6-aza-spiro[3.4]octane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to modulate their activity. The Boc group plays a crucial role in protecting the amino functionality during synthesis and ensuring the stability of the compound until it reaches its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Boc-1,6-diazaspiro[3.4]octane hemioxalate (AS17405)
- Structure : Contains two nitrogen atoms in the spiro core (1,6-diaza) and a hemioxalate counterion.
- Properties: Molecular weight (MW) ~238.32 (Boc-amino) + 90.03 (hemioxalate) = ~328.33.
- Applications : Used in peptide synthesis; the hemioxalate enhances solubility in polar solvents.
- Price : $266 for 250mg .
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6)
- Structure: Replaces the Boc-amino group with a ketone (2-oxo).
- Properties : Similar spiro core but lacks the amine functionality, reducing reactivity in nucleophilic reactions.
- Similarity Score: 0.94 compared to Boc-amino derivatives, indicating structural proximity .
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5)
Ring Size and Heteroatom Modifications
2-Oxa-6-azaspiro[3.4]octane
- Structure : Oxygen atom replaces one nitrogen in the spiro core.
- Biological Activity: Substituted 4-anilinoquinazoline derivatives of this compound showed enhanced EGFR inhibition (IC₅₀ < 10 nM in HCC827 and A549 lung cancer cells) compared to non-oxa analogs .
- Advantage : Oxygen improves hydrogen-bonding capacity, critical for target engagement.
6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
Physicochemical and Economic Comparison
Biological Activity
1-(Boc-amino)-6-aza-spiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their ability to interact with various biological targets, including receptors and enzymes. The following sections will explore its synthesis, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the spirocyclic structure through cycloaddition reactions. A notable method includes a [3+2] cycloaddition approach, which has been utilized to create various azaspiro compounds efficiently. The synthesis process generally yields high purity and can be scaled up for further research applications .
Biological Activity
This compound exhibits promising biological activities, particularly in the modulation of enzyme functions and receptor interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL has been associated with analgesic effects and potential therapeutic benefits in pain management .
Receptor Modulation
The compound has also been studied for its effects on muscarinic receptors, particularly M1 and M4 subtypes. These receptors play crucial roles in various neurological processes, and agonists targeting these receptors could be beneficial in treating conditions such as Alzheimer's disease and other cognitive disorders .
Case Studies
Several studies have highlighted the biological activity of spiro compounds related to this compound:
- MAGL Inhibition Study : A study demonstrated that spiro derivatives exhibited potent inhibition of MAGL with a distinct binding mode, suggesting their utility in developing analgesics with reduced side effects associated with traditional opioids .
- Muscarinic Receptor Agonism : Another investigation focused on bicyclic aza compounds similar to this compound, revealing their efficacy as selective agonists for muscarinic receptors, thus supporting their potential in treating cognitive impairments .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(Boc-amino)-6-aza-spiro[3.4]octane, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation followed by Boc-protection. For example, analogous spiro compounds are synthesized via cyclization reactions using dichloromethane as a solvent and acetic acid for deprotection . Optimizing temperature (-70°C to 25°C) and stoichiometry (e.g., chlorosulfonic acid as a catalyst) is critical to avoid side products like over- or under-protected intermediates . A table summarizing reaction conditions and yields from literature is recommended (e.g., 80% acetic acid for Boc deprotection yields ~70% purity ).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), HRMS, and IR spectroscopy. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm in ¹H NMR, while the spirocyclic nitrogen’s environment can be confirmed via 2D NOESY to resolve stereochemical ambiguities . Cross-reference with CAS-registered spectral data (e.g., CAS 1158749-83-7 for related spiro compounds ).
Q. What are the common pitfalls in handling and storing this compound, and how can they be mitigated?
- Methodological Answer : The Boc group is sensitive to acidic conditions and moisture. Store at -20°C under inert gas (N₂/Ar) to prevent degradation . Use freshly distilled dichloromethane during synthesis to avoid hydrolysis side reactions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density around the spirocyclic nitrogen and Boc group. For example, analyze HOMO-LUMO gaps to predict sites for nucleophilic attack. Compare results with experimental kinetic data (e.g., reaction rates with alkyl halides) to validate computational models .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies using USP/Ph. Eur. guidelines (e.g., shake-flask method in ethyl acetate, DCM, and THF) under controlled humidity/temperature. Conflicting data may arise from polymorphic forms; use X-ray crystallography to identify dominant crystalline phases .
Q. How can the Boc-protection/deprotection efficiency be quantified in complex reaction mixtures?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) and a C18 column. Calibrate using standards of Boc-protected vs. free amine derivatives. For kinetic studies, use in-situ FTIR to monitor carbonyl (Boc) band intensity at ~1680 cm⁻¹ .
Q. What experimental designs minimize racemization during functionalization of the spirocyclic amine?
- Methodological Answer : Use low-temperature (-20°C) Mitsunobu reactions or enzyme-catalyzed acylations to preserve stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and compare with circular dichroism (CD) spectra .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for derivatives of this compound?
- Methodological Answer : Variations in assay conditions (e.g., cell line viability, buffer pH) or impurity profiles (e.g., residual solvents like dichloromethane) may explain discrepancies. Re-test critical compounds under standardized protocols (e.g., NIH/EPA Tox21 guidelines) and characterize impurities via LC-MS .
Q. How can researchers reconcile conflicting NMR assignments for the spirocyclic core?
- Methodological Answer : Perform ¹H-¹⁵N HMBC experiments to resolve nitrogen connectivity. Compare with crystallographic data from analogous structures (e.g., 8-(4-dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane derivatives ).
Methodological Frameworks
- Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on synthetic scalability or biological applications .
- Data Validation : Use AOAC/ASTM guidelines for reproducibility checks, including triplicate measurements and statistical analysis (e.g., ANOVA for batch-to-batch variability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
